molecular formula C14H18O3 B1459367 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid CAS No. 1303500-15-3

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid

Cat. No.: B1459367
CAS No.: 1303500-15-3
M. Wt: 234.29 g/mol
InChI Key: VTNAIQWEUOFEPY-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid (CAS: 1303500-15-3) is a cyclohexane-based carboxylic acid derivative featuring a methoxy group at position 1 and a phenyl substituent at position 4 of the cyclohexane ring. This compound is structurally characterized by its bicyclic framework, which combines aromatic (phenyl) and alicyclic (cyclohexane) motifs.

Properties

IUPAC Name

1-methoxy-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNAIQWEUOFEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Conditions and Reagents

Step Reaction Type Conditions Reagents/Intermediates Notes
1 Low-temperature stirring -20 °C for 24 h, then 0 °C for 24 h Triphenylphosphine, 4-methoxybenzoate derivatives Controls selectivity and reaction rate
2 Solvent evaporation Room temperature Reaction mixture Prepares for subsequent reaction steps
3 Conventional synthetic steps Variable Cyclohexane derivatives Finalizes substitution and carboxylation

Research Findings and Considerations

  • The preparation methods emphasize regioselectivity to ensure substitution at the 1- and 4-positions.
  • Temperature control is critical to avoid side reactions and maintain product integrity.
  • Use of triphenylphosphine and methoxybenzoate derivatives facilitates the introduction of functional groups.
  • The compound's preparation is related to research on cyclohexane derivatives with biological activity, such as enzyme inhibitors targeting monoacylglycerol lipase (MAGL), where structural analogs are synthesized and optimized for activity.
  • No direct synthesis protocols from commercial or chemical databases like PubChem provide detailed stepwise synthesis, indicating that industrial or patent literature is the primary source of preparation methods.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexane-1,1-dicarboxylic acid.

    Reduction: Formation of 1-methoxy-4-phenylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation can yield products like 4-phenylcyclohexanone.
  • Reduction can convert the carboxylic acid group into an alcohol.

These reactions are crucial for developing derivatives with enhanced biological or chemical properties.

Biology

Research indicates that this compound may exhibit significant biological activities, such as:

  • Antimicrobial Properties : Investigations have shown potential effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its structural characteristics enhance its lipophilicity, making it a candidate for developing anti-inflammatory and analgesic medications .

Industry

The compound is also utilized in producing specialty chemicals and materials. Its unique properties facilitate applications in polymer chemistry and nanotechnology, where it can act as a building block for more complex structures .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Drug Development

In a pharmaceutical study, researchers explored the use of this compound as a precursor in synthesizing novel anti-inflammatory agents. The resulting derivatives showed improved efficacy in preclinical trials, highlighting the compound's utility in drug formulation.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid C₁₄H₁₈O₃ 234.29 1-COOH, 1-OCH₃, 4-Ph High polarity due to COOH; potential pharmacological scaffold
4-Phenylcyclohex-1-ene-1-carboxylic acid C₁₃H₁₄O₂ 202.25 1-COOH, 4-Ph, cyclohexene ring Increased rigidity from conjugated double bond; used in polymer chemistry
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid C₁₄H₁₅F₂O₃ 290.27 1-COOH, 4,4-diF, 3-OCH₃Ph Enhanced metabolic stability via fluorination; explored in medicinal chemistry
4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid C₁₄H₁₆O₃ 232.28 1-COOH, 4-oxo, 2-MePh Ketone group increases reactivity for derivatization; intermediate in organic synthesis
1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid C₁₄H₁₈O₃ 234.29 1-COOH, 4-OCH₃Ph Structural isomer; positional methoxy variation alters electronic properties

Key Observations :

  • Electronic Effects : The methoxy group in this compound donates electrons via resonance, stabilizing adjacent positive charges. In contrast, fluorine substituents (e.g., in 4,4-difluoro analogues) withdraw electrons, enhancing acidity and influencing binding interactions .
  • Ring Saturation : Cyclohexene derivatives (e.g., 4-Phenylcyclohex-1-ene-1-carboxylic acid) exhibit planar geometry at the double bond, reducing conformational flexibility compared to fully saturated cyclohexane systems .
  • Functional Group Positioning : Positional isomerism (e.g., 1- vs. 4-methoxy substitution) significantly impacts solubility and biological activity. For instance, 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid lacks the steric hindrance caused by adjacent substituents in the target compound .

Methyl Ester Derivatives

Methyl esters of analogous cyclohexanecarboxylates are frequently synthesized to improve solubility in organic solvents. For example:

  • Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS: 1384264-82-7): The ketone group at position 4 allows for further functionalization, such as Grignard reactions, while the ester group facilitates purification via chromatography .
  • Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS: 1385694-65-4): Additional methoxy groups enhance electron density, making the compound susceptible to electrophilic aromatic substitution .

Pyrazole-Containing Analogues

Compounds like 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid integrate heterocyclic pyrazole rings, which confer distinct biological activities. The pyrazole moiety enhances binding to enzymatic targets (e.g., kinases) compared to purely aliphatic systems .

Biological Activity

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid (CAS No. 1303500-15-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a methoxy group and a phenyl group, contributing to its lipophilicity and reactivity. The molecular formula is C14H18O3C_{14}H_{18}O_{3}, and it contains a carboxylic acid functional group that enhances its chemical properties and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its ability to inhibit the growth of various microorganisms. The compound's mechanism may involve binding to specific enzymes or receptors, disrupting metabolic pathways integral to microbial survival.

Anticancer Potential

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. Further investigations are needed to elucidate the specific pathways affected by this compound.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to reduced viability of target cells.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated inhibition against various bacterial strains
Anticancer ActivityInduced apoptosis in cancer cell lines; further studies required for pathway elucidation
Mechanistic InsightsInteraction with metabolic enzymes suggested as a potential mechanism

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound:

Compound NameStructure FeaturesBiological Activity
4-Methylbenzoic AcidAromatic ring with a carboxylic acidModerate antimicrobial activity
4-Hydroxybenzoic AcidHydroxyl and carboxylic functional groupsKnown preservative with limited anticancer properties
1-Amino-4-phenycyclohexanecarboxylic AcidAmino group additionInfluences receptor selectivity in melanocortin receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxy-4-phenylcyclohexane-1-carboxylic acid
Reactant of Route 2
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid

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